2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[(3-methyl-1H-pyrazol-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[(5-METHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indole and pyrazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[(5-METHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of the indole and pyrazole rings, followed by their coupling. Common synthetic routes may include:
Step 1: Synthesis of the indole derivative through Fischer indole synthesis.
Step 2: Preparation of the pyrazole derivative via cyclization reactions.
Step 3: Coupling of the indole and pyrazole derivatives using appropriate coupling agents and conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidized Products: Various oxidized derivatives of the indole moiety.
Reduced Products: Dihydropyrazole derivatives.
Substituted Products: Compounds with different functional groups replacing the methoxyethyl group.
Scientific Research Applications
2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[(5-METHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[(5-METHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties can interact with various enzymes and receptors, modulating their activity. This compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETIC ACID: Shares the indole moiety but lacks the pyrazole ring.
N-[(5-METHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE: Contains the pyrazole ring but lacks the indole moiety.
Uniqueness: 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[(5-METHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE is unique due to the presence of both indole and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H22N4O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C18H22N4O3/c1-13-14(11-20-21-13)10-19-18(23)12-25-17-5-3-4-16-15(17)6-7-22(16)8-9-24-2/h3-7,11H,8-10,12H2,1-2H3,(H,19,23)(H,20,21) |
InChI Key |
ULDJYNOEXHRLPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CNC(=O)COC2=CC=CC3=C2C=CN3CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.